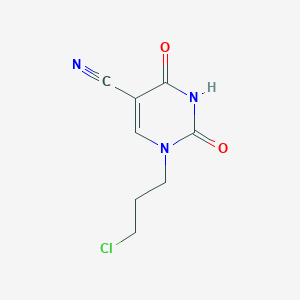
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropropyl group attached to a tetrahydropyrimidine ring, along with dioxo and carbonitrile functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with cyanoacetic acid derivatives, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or acidic/basic conditions to facilitate the cyclization process .
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield reduced forms of the tetrahydropyrimidine ring.
Cyclization and Condensation: The presence of the carbonitrile group allows for cyclization and condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but differs in its core structure, leading to distinct reactivity and applications.
3-(Triethoxysilyl)propyl-terminated polystyrene: Although structurally different, this compound also features a chloropropyl group and is used in material science applications.
Tris(3-chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant in various industrial applications.
The unique combination of functional groups in this compound imparts specific chemical properties that distinguish it from these similar compounds, making it a valuable entity in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClN3O2 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O2/c9-2-1-3-12-5-6(4-10)7(13)11-8(12)14/h5H,1-3H2,(H,11,13,14) |
Clé InChI |
ZYAHENHHHBBIHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CCCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


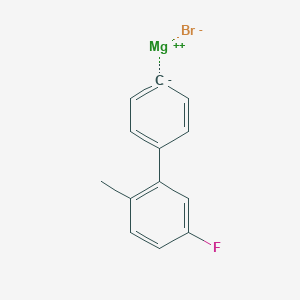

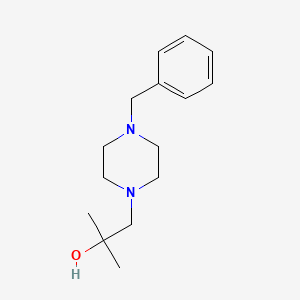
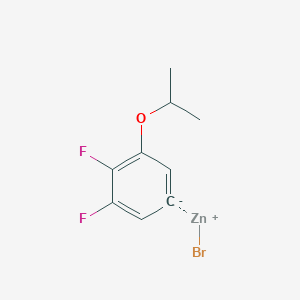
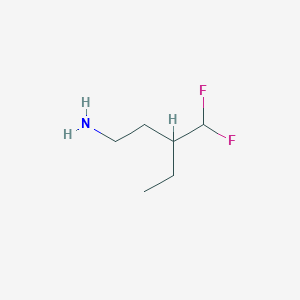
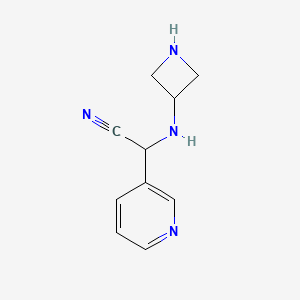
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
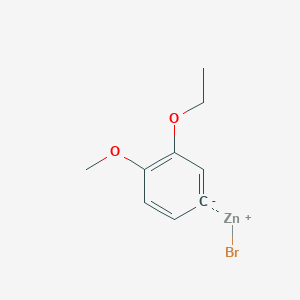
![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
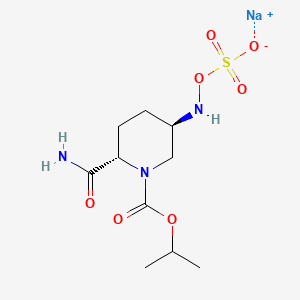
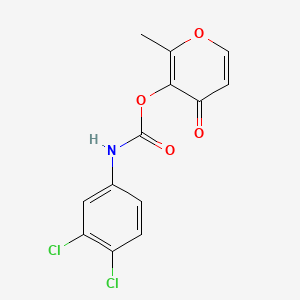
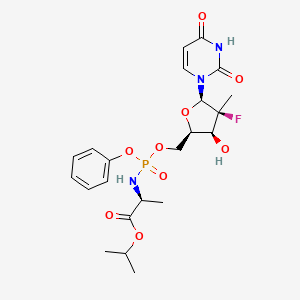
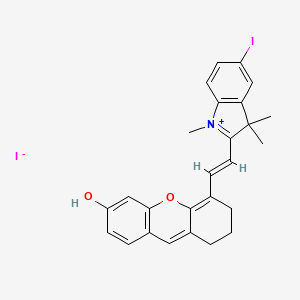
![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
